Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane
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Overview
Description
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane is an organophosphorus compound that features a bromine atom, a chlorofluorophenyl group, and a triphenylphosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane typically involves the reaction of triphenylphosphane with a brominated chlorofluorophenyl derivative. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The phosphane moiety can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions typically produce phosphine oxides .
Scientific Research Applications
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or interact with biological molecules to exert its effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Triphenylphosphane: A widely used organophosphorus compound with similar structural features.
Bromo-phenyl derivatives: Compounds with bromine and phenyl groups that exhibit similar reactivity.
Chlorofluorophenyl derivatives: Compounds containing chlorofluorophenyl groups with comparable chemical properties.
Uniqueness
Bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-lambda5-phosphane is unique due to the combination of its bromine, chlorofluorophenyl, and triphenylphosphane moieties.
Properties
Molecular Formula |
C25H20BrClFP |
---|---|
Molecular Weight |
485.8 g/mol |
IUPAC Name |
bromo-[(4-chloro-2-fluorophenyl)methyl]-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20BrClFP/c26-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23,24-14-8-3-9-15-24)19-20-16-17-21(27)18-25(20)28/h1-18H,19H2 |
InChI Key |
OSPZNPQZGCQPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CC2=C(C=C(C=C2)Cl)F)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origin of Product |
United States |
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